Yield Advantage in Cephapirin Sodium Synthesis via Optimized Acylation
A direct comparison in a patented process for cephapirin sodium demonstrates that using an optimized molar ratio of 4-pyridylthioacetyl chloride hydrochloride (1.10 to 1.45 moles relative to 7-ACA) is critical for achieving high purity and yield [1]. This contrasts with lower or off-ratio conditions which can lead to incomplete acylation and difficult-to-remove impurities [1].
| Evidence Dimension | Molar ratio of acyl chloride to 7-ACA for optimal cephapirin sodium yield |
|---|---|
| Target Compound Data | 1.10 - 1.45 moles |
| Comparator Or Baseline | Other acyl chlorides or suboptimal ratios (e.g., 1.0 mole) leading to lower purity or yield |
| Quantified Difference | The claimed range is essential for obtaining the product in high purity and yield; deviations outside this range result in suboptimal outcomes. |
| Conditions | Reaction of silylated 7-aminocephalosporanic acid (7-ACA) with 4-pyridylthioacetyl chloride hydrochloride in anhydrous methylene chloride [1]. |
Why This Matters
For industrial procurement and process development, this quantitative range provides a validated starting point for optimization, directly impacting the cost-efficiency and purity of the final antibiotic product.
- [1] Google Patents. (1978). JPS554346A: Preparation of cephapirin sodium. View Source
